19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
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Overview
Description
19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide is a metabolite of neoandrographolide, a compound derived from the plant Andrographis paniculata . This compound is known for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages . It has a molecular formula of C26H38O9 and a molecular weight of 494.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide involves microbial transformation of neoandrographolide by Mucor spinosus (AS 3.2450) . The reaction conditions typically include maintaining the microbial culture at optimal growth conditions to facilitate the transformation process .
Industrial Production Methods
the microbial transformation approach can be scaled up for industrial purposes by optimizing the fermentation conditions and using bioreactors to increase yield .
Chemical Reactions Analysis
Types of Reactions
19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glucopyranosyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of glucopyranosyl-substituted compounds .
Scientific Research Applications
19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide has several scientific research applications:
Mechanism of Action
The mechanism of action of 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide involves the inhibition of nitric oxide synthase (NOS), which reduces the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . This inhibition is crucial in controlling inflammatory responses and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Neoandrographolide: The parent compound from which 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide is derived.
Andrographolide: Another compound from Andrographis paniculata with similar anti-inflammatory properties.
19-Oxo-andrographolide: A derivative of andrographolide with structural similarities.
Uniqueness
This compound is unique due to its specific glucopyranosyl substitution, which enhances its ability to inhibit nitric oxide production compared to its parent compound, neoandrographolide .
Biological Activity
19-[(β-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide is a bioactive compound derived from the plant Andrographis paniculata, commonly known for its medicinal properties. This compound has garnered attention due to its potential therapeutic effects, particularly in anti-inflammatory and immunomodulatory contexts. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The molecular formula of 19-[(β-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide is C26H38O9, with a molecular weight of 494.57 g/mol. It is characterized by a labdane skeleton which is common among diterpenoids.
Research indicates that this compound exhibits multiple biological activities, primarily through the following mechanisms:
- Inhibition of Nitric Oxide Production : It has been shown to inhibit nitric oxide (NO) production in various cellular models, which is crucial for managing inflammatory responses .
- Anti-inflammatory Activity : The compound modulates inflammatory pathways by affecting cytokine production and reducing oxidative stress markers in cells. For instance, it has been implicated in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Immunomodulatory Effects : In studies involving immune cells, the compound has demonstrated the ability to enhance immune responses while also exhibiting protective effects against excessive inflammation .
Biological Activities
The following table summarizes key biological activities associated with 19-[(β-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide:
Case Studies
- Inflammatory Bowel Disease (IBD) : A study demonstrated that treatment with this compound significantly improved histological scores in DSS-induced colitis models in mice. The results indicated a marked reduction in colonic tissue damage and inflammation markers compared to controls .
- Antiviral Activity : In vitro studies have shown that derivatives of Andrographis paniculata, including this compound, exhibit antiviral properties against SARS-CoV-2 by inhibiting viral proteases involved in replication .
- Cytotoxicity Studies : Research assessing the cytotoxic effects on human lung fibroblasts revealed that the compound has a concentration-dependent inhibition of cell viability, indicating potential therapeutic windows for treatment applications .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-5-8-18-25(2,16(14)7-6-15-9-12-33-22(15)31)10-4-11-26(18,3)24(32)35-23-21(30)20(29)19(28)17(13-27)34-23/h9,16-21,23,27-30H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20+,21-,23+,25+,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMGXPVENJOYMP-JXXQLXEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.